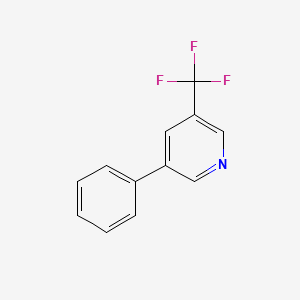

3-Phenyl-5-(trifluoromethyl)pyridine

描述

属性

CAS 编号 |

1214324-52-3 |

|---|---|

分子式 |

C12H8F3N |

分子量 |

223.19 g/mol |

IUPAC 名称 |

3-phenyl-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)11-6-10(7-16-8-11)9-4-2-1-3-5-9/h1-8H |

InChI 键 |

OERWBJDSLIFGPH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)C(F)(F)F |

产品来源 |

United States |

准备方法

Chlorine/Fluorine Exchange via Trichloromethylpyridine Intermediates

The chlorine/fluorine exchange method represents one of the most scalable routes for synthesizing 3-phenyl-5-(trifluoromethyl)pyridine. This approach typically begins with trichloromethylpyridine precursors, which undergo sequential chlorination and fluorination. For example, 3-picoline (3-methylpyridine) is chlorinated to form 3-(trichloromethyl)pyridine, followed by vapor-phase fluorination using hydrogen fluoride (HF) or metal fluoride catalysts.

Industrial-Scale Vapor-Phase Fluorination

Industrial processes often employ vapor-phase reactors operating at elevated temperatures (>300°C) and superatmospheric pressures to facilitate the exchange of chlorine atoms with fluorine. A notable patent describes the reaction of 3-methylpyridine with HF and chlorine under liquid-phase conditions, yielding 3-(trifluoromethyl)pyridine with >80% efficiency. Catalysts such as iron fluoride (FeF₃) or chromium fluoride (CrF₃) are critical for minimizing by-products like polychlorinated derivatives. The reaction mechanism involves free-radical intermediates, where chlorine atoms in the trichloromethyl group are sequentially replaced by fluorine (Fig. 1).

Table 1: Key reaction parameters for vapor-phase fluorination of 3-picoline derivatives

| Precursor | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | By-Products |

|---|---|---|---|---|---|

| 3-(Trichloromethyl)pyridine | FeF₃ | 320 | 1.5 | 85 | 2,5-Dichloro derivatives |

| 3-(Dichloromethyl)pyridine | CrF₃ | 310 | 1.8 | 78 | 3-Chloro-5-(trifluoromethyl)pyridine |

Nuclear Chlorination and Functionalization

Following fluorination, nuclear chlorination introduces chlorine atoms to the pyridine ring, enabling subsequent phenyl group incorporation. For instance, 3-(trifluoromethyl)pyridine is chlorinated at the 5-position using sulfuryl chloride (SO₂Cl₂) or chlorine gas, yielding 5-chloro-3-(trifluoromethyl)pyridine. This intermediate undergoes Suzuki-Miyaura coupling with phenylboronic acid in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to install the phenyl group. Typical conditions involve toluene as a solvent, potassium carbonate as a base, and temperatures of 80–100°C, achieving yields of 70–85%.

Cyclocondensation Strategies Using Trifluoromethyl-Containing Building Blocks

Cyclocondensation reactions offer an alternative pathway by constructing the pyridine ring from trifluoromethyl-containing precursors. Ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are commonly used building blocks due to their reactivity in forming six-membered rings.

Hantzsch DihydroPyridine Synthesis

A modified Hantzsch reaction condenses ethyl trifluoroacetoacetate with ammonium acetate and benzaldehyde derivatives to form dihydropyridine intermediates. Subsequent oxidation with manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) yields the aromatic pyridine core. For example, reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with benzaldehyde and ammonium acetate in ethanol produces 3-phenyl-5-(trifluoromethyl)-1,4-dihydropyridine, which is dehydrogenated to the target compound. This method achieves moderate yields (50–65%) but requires optimization to suppress side reactions such as over-oxidation.

Pyrazolo[1,5-a]pyridine Intermediates

A patent discloses a novel route involving pyrazolo[1,5-a]pyridine intermediates. 4-Trifluoromethylpyridine reacts with 2,4,6-trimethylbenzenesulfonyl hydrazide to form a hydrazone, which undergoes cyclization with ethyl propiolate under acidic conditions (Scheme 1). The resulting pyrazolo[1,5-a]pyridine is halogenated at the 3-position using N-halosuccinimide (NXS, X = Cl, Br, I), followed by deprotection to yield 3-halo-5-(trifluoromethyl)pyridines. Coupling with phenyl Grignard reagents (PhMgBr) completes the synthesis, with overall yields of 40–55%.

Table 2: Halogenation efficiency in pyrazolo[1,5-a]pyridine intermediates

| Halogenating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| NCS (Cl) | DCM | 25 | 12 | 72 |

| NBS (Br) | Acetonitrile | 40 | 8 | 68 |

| NIS (I) | DMF | 60 | 6 | 60 |

Direct introduction of the trifluoromethyl group into pre-substituted pyridines has gained traction due to advancements in trifluoromethylation reagents. Copper-mediated methods using Umemoto’s reagent (S-trifluoromethyldiarylsulfonium salts) or Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enable selective CF₃ installation at the 5-position of 3-phenylpyridine.

Copper-Catalyzed Trifluoromethylation

A representative procedure involves reacting 3-bromo-5-phenylpyridine with CF₃Cu generated in situ from CuI and trimethyl(trifluoromethyl)silane (TMSCF₃) in dimethylformamide (DMF). The reaction proceeds at 100°C for 24 hours, affording 3-phenyl-5-(trifluoromethyl)pyridine in 60% yield. Catalytic systems employing phenanthroline ligands enhance copper’s stability and selectivity, reducing homocoupling by-products.

Photoredox Catalysis

Visible-light-mediated trifluoromethylation using Ru(bpy)₃²⁺ as a photocatalyst offers a milder alternative. Irradiating a mixture of 3-iodo-5-phenylpyridine and CF₃SO₂Na in acetonitrile with blue LEDs initiates a single-electron transfer (SET) process, generating CF₃ radicals that couple with the pyridine substrate. This method achieves 55% yield under ambient conditions but requires rigorous exclusion of oxygen.

Comparative Analysis of Synthetic Routes

Each method presents unique trade-offs in cost, scalability, and environmental impact. Vapor-phase fluorination excels in industrial settings due to high throughput (>1,000 kg/batch) but demands specialized equipment for handling corrosive HF. Cyclocondensation routes are more adaptable for small-scale pharmaceutical applications but suffer from lower yields. Direct trifluoromethylation methods, while atom-economical, rely on expensive reagents like Togni’s reagent ($500–$1,000/g), limiting their commercial viability.

Table 3: Economic and practical considerations of key methods

| Method | Cost Index | Scalability | Environmental Impact | Yield (%) |

|---|---|---|---|---|

| Vapor-phase fluorination | Low | High | High (HF waste) | 80–85 |

| Cyclocondensation | Moderate | Medium | Moderate (solvents) | 50–65 |

| Direct trifluoromethylation | High | Low | Low | 55–60 |

化学反应分析

Types of Reactions

3-Phenyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of pyridine N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

Substitution: The trifluoromethyl group and phenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

科学研究应用

3-Phenyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, 3-Phenyl-5-(trifluoromethyl)pyridine derivatives are explored for their potential as therapeutic agents.

作用机制

The mechanism of action of 3-Phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

相似化合物的比较

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence reactivity, solubility, and biological activity. Key analogs include:

- Electron-Donating vs. Withdrawing Groups : The phenyl group (electron-donating) in 3-Phenyl-5-(trifluoromethyl)pyridine contrasts with chlorine (electron-withdrawing) in methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. This difference alters electrophilic substitution patterns and binding affinities in biological targets .

- Lipophilicity : The -CF₃ group increases membrane permeability, critical for agrochemical uptake (e.g., tyclopyrazoflor in ). Piperidine substituents, however, introduce basicity, favoring interactions with CNS receptors .

Key Research Findings

- Positional Isomerism: Substitution at C3 (phenyl) vs. C2 (thienyl-pyrazole) alters steric hindrance and target selectivity. For example, 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine exhibits superior insecticidal activity over non-halogenated analogs .

- Metabolic Stability: The -CF₃ group in 3-Phenyl-5-(trifluoromethyl)pyridine reduces oxidative metabolism, extending half-life in vivo compared to hydroxylated analogs like (5-Trifluoromethyl-pyridin-3-yl)-methanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。